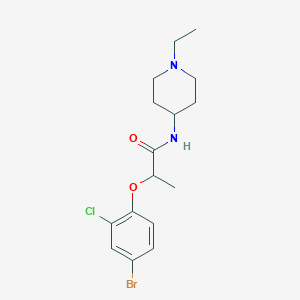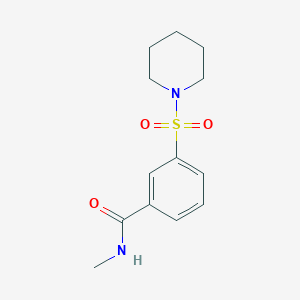
2-(4-bromo-2-chlorophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide
説明
Synthesis Analysis
The synthesis of compounds similar to "2-(4-bromo-2-chlorophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide" often involves multi-step chemical reactions that include halogenation, amide formation, and the introduction of specific functional groups. For instance, Rehman et al. (2018) synthesized N-substituted derivatives of 3-piperidinyl-1,3,4-oxadiazole derivatives as potential drug candidates, involving steps that are conceptually similar to the synthesis of the compound , highlighting the complexity and the meticulous approach required in synthesizing such molecules (Rehman et al., 2018).
Molecular Structure Analysis
The molecular structure of such compounds is often analyzed using spectroscopic methods, including NMR and IR spectroscopy, and sometimes confirmed through X-ray crystallography. Kulai and Mallet-Ladeira (2016) demonstrated the synthesis and molecular structure analysis of a related compound, 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, using NMR, FT-IR spectroscopy, and X-ray diffraction, showcasing the detailed structure elucidation process that would be applicable to our compound of interest (Kulai & Mallet-Ladeira, 2016).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds are diverse, depending on their functional groups and molecular structure. The bromo and chloro substituents, along with the piperidinyl and propanamide groups, suggest that this compound could undergo nucleophilic substitution reactions, participate in coupling reactions, and exhibit specific enzymatic inhibition activities due to its structure. For example, compounds synthesized by Bi (2014) and similar research endeavors provide insights into the reactivity and potential chemical transformations that could be expected from "2-(4-bromo-2-chlorophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide" (Bi, 2014).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystalline structure of these compounds are crucial for understanding their behavior in different environments and for their application in drug formulation. Studies like those conducted by Lei et al. (2011), which measured the solubility of related compounds in various solvents, provide valuable data that can be used to infer the solubility and other physical properties of "2-(4-bromo-2-chlorophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide" (Lei et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for bioactivity, are derived from the compound's functional groups and overall structure. For instance, the antimicrobial and herbicidal activities of similar compounds have been evaluated, indicating that "2-(4-bromo-2-chlorophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide" could also exhibit significant biological activities, which would be an important aspect of its chemical properties analysis (Vinaya et al., 2009).
科学的研究の応用
Synthesis and Drug Development
Research on the synthesis of heterocyclic compounds, such as 3-piperidinyl-1,3,4-oxadiazole derivatives, has shown potential in drug development for diseases like Alzheimer’s. These compounds are synthesized through a series of steps involving electrophiles and evaluated for their pharmacological properties. For instance, a study demonstrated the synthesis of N-substituted derivatives for Alzheimer’s disease treatment, indicating the importance of such chemical structures in medicinal chemistry (Rehman et al., 2018).
Antimicrobial Properties
Compounds with halogen and piperidinyl moieties have been investigated for their antimicrobial properties. For example, arylsubstituted halogen(thiocyanato)amides containing acetylphenyl fragments have shown promising antibacterial and antifungal activities, highlighting the potential of such chemical structures in addressing microbial resistance (Baranovskyi et al., 2018).
Anticancer Research
Research into propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole structures has explored their use as anticancer agents. Studies have synthesized such compounds and evaluated them for their efficacy against cancer cells, providing a foundation for further investigation into their therapeutic potential (Rehman et al., 2018).
Agricultural Chemistry
The synthesis of compounds with specific structural features, such as 1-alkyl-4-(3-naphthyloxyprop-1-ynyl)piperidin-4-ols, has been explored for their growth-promoting activity in agriculture. Such studies offer insights into the development of novel agrochemicals to enhance crop yields and productivity (Omirzak et al., 2013).
特性
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-(1-ethylpiperidin-4-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrClN2O2/c1-3-20-8-6-13(7-9-20)19-16(21)11(2)22-15-5-4-12(17)10-14(15)18/h4-5,10-11,13H,3,6-9H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJKIMWWLRDZTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(=O)C(C)OC2=C(C=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-chlorophenoxy)-N-(1-ethylpiperidin-4-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-ethylphenyl)urea](/img/structure/B4626251.png)
![2-bromo-N-[5-({2-oxo-2-[(2-phenoxyethyl)amino]ethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4626255.png)
![2-[(2-bromobenzoyl)amino]-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4626257.png)
![8-mercapto-2,3-dimethyl-5-(3-pyridinylmethyl)thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one](/img/structure/B4626276.png)
![2-cyano-N-(4-methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylamide](/img/structure/B4626278.png)
![N~2~-(3-chloro-4-fluorophenyl)-N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4626292.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-2,4-dichlorobenzamide](/img/structure/B4626294.png)

![3-(2-furylmethyl)-6-methyl-2-[(2-oxo-2-phenylethyl)thio]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4626309.png)


![ethyl 4-({[3-cyano-4-(2-furyl)-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-2-(ethylamino)-1,3-thiazole-5-carboxylate](/img/structure/B4626328.png)
![2,5-dihydroxy-N'-{3-[(4-methylbenzyl)oxy]benzylidene}benzohydrazide](/img/structure/B4626338.png)
